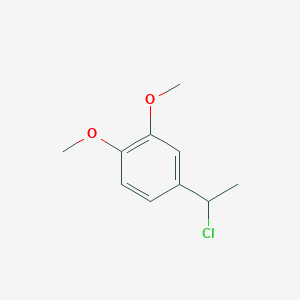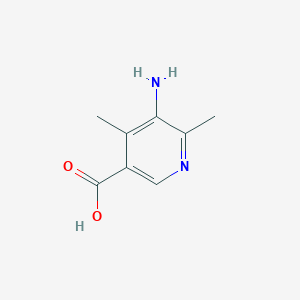
5-Amino-4,6-dimethyl-nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acide 5-amino-4,6-diméthylnicotinique: est un composé organique appartenant à la classe des acides nicotiniques. Il présente un cycle pyridine substitué par des groupes amino et méthyle, ce qui en fait un dérivé de l'acide nicotinique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide 5-amino-4,6-diméthylnicotinique implique généralement des réactions organiques à plusieurs étapes. Une méthode courante commence par la nitration de l'acide 4,6-diméthylnicotinique, suivie d'une réduction pour introduire le groupe amino. Les conditions réactionnelles incluent souvent :
Nitration : Utilisation d'acide nitrique concentré et d'acide sulfurique à basses températures.
Réduction : Emploi d'agents réducteurs tels que la poudre de fer en présence d'acide chlorhydrique.
Méthodes de production industrielle
Dans un contexte industriel, la production de l'acide 5-amino-4,6-diméthylnicotinique peut impliquer des méthodes plus évolutives et rentables. Celles-ci pourraient inclure :
Hydrogénation catalytique : Utilisation de catalyseurs comme le palladium sur charbon pour réduire le groupe nitro en groupe amino.
Synthèse en flux continu : Utilisation de réacteurs à flux pour améliorer l'efficacité et le rendement de la réaction.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 5-amino-4,6-diméthylnicotinique peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe amino peut être oxydé pour former des dérivés nitroso ou nitro.
Réduction : Le groupe acide carboxylique peut être réduit en alcool.
Substitution : Le groupe amino peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Permanganate de potassium ou peroxyde d'hydrogène en conditions acides.
Réduction : Hydrure de lithium et d'aluminium ou borohydrure de sodium dans des solvants anhydres.
Substitution : Agents halogénants comme le chlorure de thionyle pour convertir l'acide carboxylique en chlorure d'acyle.
Produits principaux
Oxydation : Formation de dérivés nitroso ou nitro.
Réduction : Conversion en 5-amino-4,6-diméthylnicotinol.
Substitution : Formation de dérivés d'acyle ou d'amides.
Applications De Recherche Scientifique
L'acide 5-amino-4,6-diméthylnicotinique a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme bloc de construction dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique en raison de sa similarité structurelle avec l'acide nicotinique.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et antimicrobiennes.
Industrie : Utilisé dans le développement de nouveaux matériaux, tels que les polymères et les colorants.
5. Mécanisme d'action
Le mécanisme d'action de l'acide 5-amino-4,6-diméthylnicotinique implique son interaction avec des cibles moléculaires spécifiques. Dans les systèmes biologiques, il peut agir sur les récepteurs de l'acide nicotinique, influençant les voies métaboliques liées au métabolisme des lipides et à l'inflammation. Les groupes amino et méthyle peuvent moduler son affinité de liaison et sa spécificité, conduisant à des effets biologiques distincts.
Mécanisme D'action
The mechanism of action of 5-Amino-4,6-dimethyl-nicotinic acid involves its interaction with specific molecular targets. In biological systems, it may act on nicotinic acid receptors, influencing metabolic pathways related to lipid metabolism and inflammation. The amino and methyl groups can modulate its binding affinity and specificity, leading to distinct biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide nicotinique : Le composé parent, dépourvu des substitutions amino et méthyle.
Acide 4,6-diméthylnicotinique : Structure similaire mais sans le groupe amino.
Acide 5-aminonicotinique : Manque les groupes méthyle.
Unicité
L'acide 5-amino-4,6-diméthylnicotinique est unique en raison de la présence à la fois de groupes amino et méthyle, ce qui peut modifier considérablement sa réactivité chimique et son activité biologique par rapport à ses analogues. Cela en fait un composé précieux pour explorer de nouvelles réactions chimiques et des applications thérapeutiques potentielles.
Propriétés
Formule moléculaire |
C8H10N2O2 |
|---|---|
Poids moléculaire |
166.18 g/mol |
Nom IUPAC |
5-amino-4,6-dimethylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H10N2O2/c1-4-6(8(11)12)3-10-5(2)7(4)9/h3H,9H2,1-2H3,(H,11,12) |
Clé InChI |
ILHWJHBFUIKYHV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC=C1C(=O)O)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thiazolo[4,5-b]pyridin-2-amine,n-2-propen-1-yl-](/img/structure/B12122145.png)
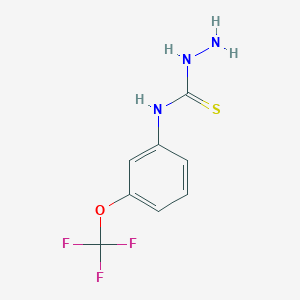


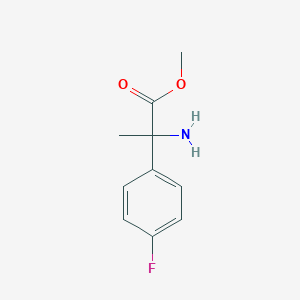

![2-amino-N-(3,4-dimethylphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12122163.png)
![1-(4-Bromophenoxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B12122165.png)
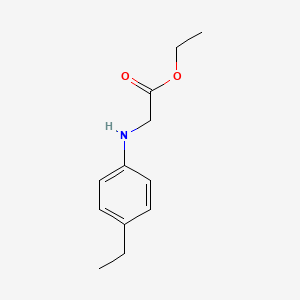


![2-({[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-1,3-benzodiazole](/img/structure/B12122196.png)
